Methyl benzenesulfinate
Overview
Description
Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It has a molecular weight of 156.20 .
Synthesis Analysis
Methyl benzenesulfinate can be synthesized from diphenyl disulfide, chloroform, and methanol . The reaction is carried out at the reflux temperature, and lead tetraacetate is added during the process . After the reaction, the mixture is cooled to room temperature, and water is added to decompose any excess lead tetraacetate . The yield of methyl benzenesulfinate is 62-68% .Molecular Structure Analysis
The molecular formula of Methyl benzenesulfinate is C7H8O2S . The SMILES string representation is COS(=O)c1ccccc1 .Chemical Reactions Analysis
Methyl benzenesulfinate reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .Physical And Chemical Properties Analysis
Methyl benzenesulfinate has a boiling point of 79-83 °C/0.3 mmHg (lit.) and a density of 1.194 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.546 (lit.) .Scientific Research Applications
Application 1: Synthesis of Symmetrical Disulfides
- Summary of the Application: Methyl benzenesulfinate is used in the synthesis of symmetrical disulfides .
Application 2: C–S Bond Functionalization of Sulfones
- Summary of the Application: Methyl benzenesulfinate is used in the functionalization of C–S bonds in sulfones . This is a part of a broader field of research involving the catalytic desulfitative functionalizations of sulfones.
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application: Methyl benzenesulfinate may be used in the synthesis of heterocyclic compounds, which play a vital role in medicinal chemistry .
Application 4: Synthesis of Sulfinyl Chloride and Methyl Chlorosulfonate
- Summary of the Application: Methyl benzenesulfinate reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .
- Methods of Application: The reaction is carried out in a three-necked, round-bottomed flask equipped with a sealed mechanical stirrer and a reflux condenser . The mixture is kept at the reflux temperature overnight (about 12 hours), after which the solvent is removed by distillation at atmospheric pressure .
- Results or Outcomes: The yield of methyl benzenesulfinate is 48.6–53 g. (62–68%), b.p. 59–60° (0.04 mm.), 76–78° (0.45 mm.); n25D 1.5410–1.5428 .
Application 5: Genotoxic Impurity in Drug Substances
- Summary of the Application: Methyl benzenesulfinate is a sulfonate ester which acts as a potential genotoxic impurity in drug substances .
Application 6: Synthesis of Parabens
Safety And Hazards
properties
IUPAC Name |
methyl benzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNSVDSRLUYDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00985823 | |
Record name | Methyl benzenesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzenesulfinate | |
CAS RN |
670-98-4 | |
Record name | Methyl benzenesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00985823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL BENZENESULFINATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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